molecular formula C10H17ClN2O3S B8037016 1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B8037016
M. Wt: 280.77 g/mol
InChI Key: FOWMGZJWBBTMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with butan-2-yl, ethoxymethyl, and sulfonyl chloride groups. These functional groups confer specific chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a hydrazine derivative and a 1,3-dicarbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Introduction of Substituents: The butan-2-yl and ethoxymethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis, ensuring precise control over reaction conditions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents facilitate oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products:

    Sulfonamides: Formed through nucleophilic substitution.

    Sulfonic Acids: Resulting from hydrolysis.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on biomolecules or synthetic intermediates. This reactivity can lead to the modification of proteins, enzymes, or other targets, influencing their function and activity.

Comparison with Similar Compounds

    1-(Butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness: 1-(Butan-2-yl)-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

1-butan-2-yl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-8(3)13-6-10(17(11,14)15)9(12-13)7-16-5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMGZJWBBTMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.